molecular formula C8H16BrNO B13856512 2-bromo-N-butyl-N-ethylAcetamide CAS No. 695208-85-6

2-bromo-N-butyl-N-ethylAcetamide

Cat. No.: B13856512
CAS No.: 695208-85-6
M. Wt: 222.12 g/mol
InChI Key: HOGGJOMYVHXYOY-UHFFFAOYSA-N
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Description

2-Bromo-N-butyl-N-ethylAcetamide (CAS: 145004-90-6) is a brominated acetamide derivative featuring a branched alkyl substitution pattern, with an N-butyl and N-ethyl group attached to the acetamide nitrogen. Its molecular formula is C₈H₁₆BrNO, and it is marketed for medicinal applications, though specific pharmacological data remain undisclosed .

Properties

IUPAC Name

2-bromo-N-butyl-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO/c1-3-5-6-10(4-2)8(11)7-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGGJOMYVHXYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-butyl-N-ethylAcetamide typically involves the bromination of N-butyl-N-ethylacetamide. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent like dichloromethane (CH2Cl2). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-butyl-N-ethylAcetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-) ions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.

    Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed:

Scientific Research Applications

2-Bromo-N-butyl-N-ethylAcetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-butyl-N-ethylAcetamide involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The compound may also interact with DNA, leading to potential genotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-bromo-N-butyl-N-ethylAcetamide with related compounds:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents logP (Predicted) Hazard Class
This compound 145004-90-6 C₈H₁₆BrNO 222.12 N-butyl, N-ethyl ~2.8* Not reported
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ 153.13 Cyano, methylamino-carbonyl ~0.5 Unstudied
N-[2-(7-Hydroxy-1-naphthyl)ethyl]-2-bromoacetamide - C₁₄H₁₄BrNO₂ 308.17 Naphthyl, hydroxy 2.62 Not reported
2-Bromo-N-(1-naphthyl)acetamide 1136-82-9 C₁₂H₁₀BrNO 280.12 Naphthyl ~3.1 Irritant
2-Bromo-N-[2-(diethylamino)ethyl]acetamide 1138442-93-9 C₈H₁₇BrN₂O 237.14 Diethylaminoethyl ~1.5 Irritant

*Estimated using fragment-based methods (alkyl chains increase lipophilicity).

Key Observations:
  • Branched Alkyl vs. Aromatic Substituents: The target compound’s N-butyl/N-ethyl groups confer higher lipophilicity (logP ~2.8) compared to the polar diethylaminoethyl derivative (logP ~1.5) but lower than naphthyl-substituted analogs (logP ~3.1) .
  • Reactivity: The bromine atom in all bromoacetamides facilitates nucleophilic substitution. However, electron-withdrawing groups (e.g., cyano in 2-cyanoacetamide) enhance electrophilicity at the α-carbon, while bulky substituents (e.g., naphthyl) may sterically hinder reactions .

Functional and Application Differences

  • Medicinal Use: The target compound is explicitly marketed for pharmaceutical applications, likely as a synthetic intermediate . In contrast, naphthyl-substituted bromoacetamides (e.g., N-[2-(7-Hydroxy-1-naphthyl)ethyl]-2-bromoacetamide) may target neurological pathways due to structural resemblance to serotonin/norepinephrine reuptake inhibitors .
  • Impurity Profiles : Compounds like 2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide are documented as pharmaceutical impurities, emphasizing their role in quality control rather than direct therapeutic use .

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